An In-depth Technical Guide to N-Hexanoyl-NBD-glucosylceramide: A Fluorescent Probe for Elucidating Sphingolipid Dynamics
An In-depth Technical Guide to N-Hexanoyl-NBD-glucosylceramide: A Fluorescent Probe for Elucidating Sphingolipid Dynamics
This guide provides a comprehensive technical overview of N-Hexanoyl-NBD-glucosylceramide (C6-NBD-GlcCer), a fluorescently labeled analog of glucosylceramide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, detailed experimental protocols, and the scientific rationale behind its use in studying sphingolipid metabolism, transport, and associated pathologies.
Introduction: The Significance of Glucosylceramide and the Need for Fluorescent Analogs
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving as a key precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides and globosides.[1] These molecules are integral components of cellular membranes, particularly enriched in the plasma membrane, where they play critical roles in cell signaling, membrane integrity, and the formation of lipid rafts.[1][2] The metabolism of GlcCer is tightly regulated, with its synthesis primarily occurring on the cytosolic face of the Golgi apparatus.[3][4]
Dysregulation of GlcCer metabolism is implicated in several human diseases, most notably Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase), which is responsible for the hydrolysis of GlucCer into glucose and ceramide.[5][6][7] This deficiency leads to the accumulation of GlcCer within lysosomes, resulting in a range of clinical manifestations.[8][9]
To investigate the intricate pathways of GlcCer synthesis, trafficking, and degradation, researchers rely on molecular tools that can visualize and track these processes in living and fixed cells. N-Hexanoyl-NBD-glucosylceramide has emerged as an invaluable probe for this purpose. Its utility stems from the attachment of a nitrobenzoxadiazole (NBD) fluorophore to a short-chain (C6) acyl group of the glucosylceramide molecule.[10][11] The NBD moiety is environmentally sensitive, exhibiting weak fluorescence in aqueous environments but becoming highly fluorescent in the nonpolar lipid environment of cellular membranes.[12][13] The short acyl chain facilitates its transport across cell membranes, allowing it to serve as a substrate for enzymes involved in sphingolipid metabolism.[14]
Physicochemical Properties and Spectral Characteristics
A thorough understanding of the properties of N-Hexanoyl-NBD-glucosylceramide is crucial for its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C36H59N5O11 | [11][15][16] |
| Molecular Weight | 737.9 g/mol | [11][15][16] |
| Appearance | Solid | [14][15] |
| Purity | >98% | [15] |
| Excitation Maximum (Ex) | ~466 nm | [10] |
| Emission Maximum (Em) | ~535 nm | [10] |
| Solubility | Chloroform, Methanol | [11][14] |
| Storage | -20°C, desiccated | [15] |
Core Applications in Cellular Biology and Drug Discovery
N-Hexanoyl-NBD-glucosylceramide is a versatile tool with a broad range of applications in the study of sphingolipid biology.
Visualization of the Golgi Apparatus and Sphingolipid Trafficking
One of the primary applications of C6-NBD-GlcCer is the labeling of the Golgi apparatus.[12][17][18] After entering the cell, the fluorescent analog is transported to the Golgi, where it serves as a substrate for resident enzymes, leading to its metabolic trapping and accumulation.[13] This allows for the visualization of Golgi morphology and the study of sphingolipid transport pathways.
The trafficking of C6-NBD-GlcCer can be monitored over time to investigate its movement through various cellular compartments, including early and late endosomes, and its potential recycling back to the plasma membrane.[19] These studies provide insights into the complex logistics of intracellular lipid transport.[20][21]
Caption: Intracellular trafficking pathway of N-Hexanoyl-NBD-glucosylceramide.
Assaying Glucocerebrosidase (GCase) Activity
Given its structural similarity to the natural substrate, C6-NBD-GlcCer can be used to measure the activity of glucocerebrosidase, the enzyme deficient in Gaucher disease.[22] GCase hydrolyzes the fluorescent probe, leading to a change in the fluorescent signal that can be quantified. This application is crucial for diagnosing Gaucher disease, assessing disease severity, and for screening potential therapeutic agents that aim to enhance GCase activity.[5][23][24]
Caption: Principle of the glucocerebrosidase (GCase) activity assay.
Measuring Glucosylceramide Synthase (GCS) Activity
N-Hexanoyl-NBD-glucosylceramide can also be utilized in assays to determine the activity of glucosylceramide synthase (GCS), the enzyme responsible for its synthesis from ceramide.[10] In this context, a fluorescent ceramide analog (e.g., NBD-C6-ceramide) is used as a substrate, and the production of N-Hexanoyl-NBD-glucosylceramide is measured, often by techniques like HPLC.[25] This is valuable for studying the regulation of GlcCer synthesis and for screening inhibitors of GCS, which have therapeutic potential in various diseases, including certain cancers and polycystic kidney disease.[3][26]
Experimental Protocols
The following protocols provide a framework for the application of N-Hexanoyl-NBD-glucosylceramide in cell-based assays. It is essential to optimize these protocols for specific cell types and experimental conditions.
Staining the Golgi Apparatus in Live Cells
This protocol describes the use of a C6-NBD-ceramide complex to label the Golgi apparatus, as the ceramide analog is a precursor for glucosylceramide synthesis within this organelle.[12]
Materials:
-
NBD C6-ceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Cells grown on glass coverslips
Procedure:
-
Preparation of NBD C6-ceramide-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of NBD C6-ceramide in chloroform:ethanol (19:1 v/v). b. Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a separate 50 mL tube, prepare 10 mL of HBSS/HEPES containing 3.4 mg of defatted BSA (0.34 mg/mL). e. While vortexing the BSA solution, inject the 200 µL of NBD C6-ceramide in ethanol. This results in a 5 µM NBD C6-ceramide-BSA complex. Store at -20°C.[12]
-
Cell Staining: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[12] This allows the probe to associate with the plasma membrane. c. Wash the cells several times with ice-cold medium to remove excess probe. d. Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[12] This "chase" period allows for the internalization and transport of the probe to the Golgi. e. Wash the cells with fresh medium.
-
Microscopy: a. Mount the coverslips and examine them using a fluorescence microscope with appropriate filters for NBD (Excitation ~466 nm, Emission ~536 nm). Prominent labeling of the Golgi apparatus should be visible.[12]
In Situ Glucocerebrosidase (GCase) Activity Assay
This protocol provides a general workflow for measuring GCase activity in cultured cells using N-Hexanoyl-NBD-glucosylceramide as a substrate.
Materials:
-
N-Hexanoyl-NBD-glucosylceramide
-
Cultured cells (e.g., fibroblasts)
-
Appropriate cell lysis buffer
-
Phosphate-citrate buffer at acidic pH (e.g., pH 4.5)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
Thin Layer Chromatography (TLC) system or HPLC
Procedure:
-
Cell Preparation: a. Culture cells to near confluency. b. Harvest and wash the cells. c. Lyse the cells to prepare a cell homogenate.
-
Enzyme Reaction: a. Incubate a defined amount of cell lysate with N-Hexanoyl-NBD-glucosylceramide in an acidic buffer to mimic lysosomal conditions. b. The reaction is typically carried out at 37°C for a specific duration (e.g., 1-3 hours).
-
Lipid Extraction and Analysis: a. Stop the reaction and extract the lipids from the reaction mixture. b. Separate the substrate (N-Hexanoyl-NBD-glucosylceramide) from the product (N-Hexanoyl-NBD-sphingosine) using TLC or HPLC. c. Quantify the fluorescent product. The amount of product formed is proportional to the GCase activity in the cell lysate.[5][23]
Conclusion and Future Perspectives
N-Hexanoyl-NBD-glucosylceramide remains a cornerstone tool in the field of sphingolipid research. Its ability to mimic the behavior of its natural counterpart allows for the detailed investigation of fundamental cellular processes. As research into the intricate roles of sphingolipids in health and disease continues to expand, the applications of this fluorescent probe are likely to evolve. Future studies may leverage this tool in high-throughput screening assays for the discovery of novel therapeutics targeting sphingolipid metabolic pathways. Furthermore, its use in advanced imaging techniques, such as super-resolution microscopy, will undoubtedly provide unprecedented insights into the spatio-temporal dynamics of glucosylceramide in living cells.
References
-
Mistry, P. K., & Horowitz, M. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. Biochemical Journal, 303(Pt 2), 377–382. [Link]
-
Mistry, P. K., & Horowitz, M. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. PubMed. [Link]
-
Pagano, R. E. (1990). The Golgi apparatus: insights from lipid biochemistry. Biochemical Society Transactions, 18(3), 361–366. [Link]
-
Mistry, P. K., & Horowitz, M. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. Tel Aviv University. [Link]
-
Gorden, D. L., et al. (2017). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 58(10), 2046–2058. [Link]
-
Marks, D. L., & Pagano, R. E. (2002). Using fluorescent sphingolipid analogs to study intracellular lipid trafficking. Current Protocols in Cell Biology, Chapter 13, Unit 13.2. [Link]
-
Kok, J. W., et al. (1992). Recycling pathways of glucosylceramide in BHK cells: distinct involvement of early and late endosomes. Journal of Cell Science, 103(Pt 4), 1139–1151. [Link]
-
van der Bijl, P., et al. (1996). Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis. The Journal of Cell Biology, 135(1), 11–22. [Link]
-
Mistry, P. K., & Horowitz, M. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. ResearchGate. [Link]
-
Pomorski, T. G., et al. (2004). NBD-lipid uptake assay for mammalian cell lines. Current Protocols in Cell Biology, Chapter 20, Unit 20.3. [Link]
-
Platt, F. M. (2014). Lysosomal storage diseases—regulating neurodegeneration. Brain, 137(Pt 4), 964–966. [Link]
-
Zhao, H., et al. (2014). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical Biochemistry, 458, 35–39. [Link]
-
Steinert, S., et al. (2008). A fluorescent glycolipid-binding peptide probe traces cholesterol dependent microdomain-derived trafficking pathways. PLoS One, 3(12), e3935. [Link]
-
Kok, J. W., et al. (1998). Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation. Biochemical Journal, 333(Pt 3), 721–728. [Link]
-
Bodin, A., et al. (2017). Lipids regulate the hydrolysis of membrane bound glucosylceramide by lysosomal β-glucocerebrosidase GBA1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 327–337. [Link]
-
Aerts, J. M., et al. (2011). Glucocerebrosidase: functions in and beyond the lysosome. Journal of Inherited Metabolic Disease, 34(3), 629–635. [Link]
-
Davis, M. Y., et al. (2022). Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia. Cell Reports, 39(12), 110985. [Link]
-
Buj, D., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(24), 16398–16410. [Link]
-
Antiaids. (n.d.). Matreya/N-Hexanoyl-NBD-galactosylceramide/1621/100ug. Retrieved from [Link]
-
Metabolon. (n.d.). Hexosylceramide. Retrieved from [Link]
-
Shayman, J. A. (2013). Targeting glucosylceramide synthesis in the treatment of rare and common renal disease. Seminars in Nephrology, 33(4), 373–385. [Link]
-
Nassr, A. H., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]
-
Ikeda, K., et al. (2020). Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide. International Journal of Molecular Sciences, 21(18), 6889. [Link]
-
Gorden, D. L., et al. (2017). A comprehensive measure of Golgi sphingolipid flux using NBD C6-Ceramide: evaluation of sphingolipid inhibitors. Request PDF. [Link]
-
The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]
Sources
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. metabolon.com [metabolon.com]
- 3. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Lysosomal Storage Diseases—Regulating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. N-Hexanoyl-NBD-glucosylceramide, Fluorescent C6:0-glucosylceramide analog (CAS 94885-03-7) | Abcam [abcam.com]
- 16. C6 NBD Glucosylceramide (d18:1/6:0) | CAS 94885-03-7 | Cayman Chemical | Biomol.com [biomol.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Transport of newly synthesized glucosylceramide to the plasma membrane by a non-Golgi pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cris.tau.ac.il [cris.tau.ac.il]
- 25. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
